2-Isocyano-2-methylpropane, commonly known as tert-butyl isocyanide, is an organic compound with the molecular formula . It is categorized as an isocyanide, which features a functional group characterized by a carbon-nitrogen triple bond (C≡N). This compound appears as a colorless liquid with an unpleasant odor and is known for its reactivity and ability to form stable complexes with transition metals .
The compound's structure consists of a tert-butyl group attached to an isocyanide functional group. The presence of the bulky tert-butyl group imparts unique steric properties, influencing its chemical behavior and interactions. It has a molecular weight of approximately 83.13 g/mol and can be identified by its CAS registry number 7188-38-7 .
The synthesis of 2-isocyano-2-methylpropane typically involves the Hofmann carbylamine reaction. In this method, tert-butylamine reacts with chloroform and sodium hydroxide in a phase transfer catalyst environment:
This reaction effectively converts amines into isocyanides, showcasing the utility of tert-butylamine as a precursor .
2-Isocyano-2-methylpropane finds applications across various fields:
These applications highlight its versatility and importance in synthetic organic chemistry.
Interaction studies involving 2-isocyano-2-methylpropane primarily focus on its coordination with transition metals. The compound's ability to stabilize metals in unusual oxidation states has been demonstrated through various experiments. For example, it can stabilize palladium in the +1 oxidation state and form homoleptic complexes that are stoichiometrically analogous to certain binary metal carbonyl complexes .
Several compounds share structural or functional similarities with 2-isocyano-2-methylpropane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pivalonitrile | Isomeric with tert-butyl isocyanide; contains a nitrile instead of an isocyanide group. | |
Isobutyl isocyanide | Shorter carbon chain compared to tert-butyl; used similarly in organic synthesis. | |
Phenyl isocyanide | Contains an aromatic ring; exhibits different reactivity patterns due to resonance effects. |
Each of these compounds exhibits unique characteristics that differentiate them from 2-isocyano-2-methylpropane while sharing the fundamental isocyanide functional group.
Flammable;Acute Toxic